(R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Description
(R)-3-(1-(tert-Butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound featuring a seven-membered azepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzoic acid moiety at the 3-position of the azepane. The Boc group enhances stability during synthetic processes, while the benzoic acid moiety provides a carboxylic acid functional group critical for interactions in pharmaceutical or biochemical contexts. Its stereochemistry (R-configuration) may influence binding specificity in enantioselective applications, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-5-4-7-15(12-19)13-8-6-9-14(11-13)16(20)21/h6,8-9,11,15H,4-5,7,10,12H2,1-3H3,(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRZYHPSZWQIG-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclization Reactions
The azepane core is typically constructed through intramolecular cyclization. A common approach involves reductive amination of keto-acid precursors. For example, sodium borohydride-mediated reduction of 3-(3-carboxyphenyl)hexahydro-1H-azepine-1-carboxylate intermediates generates the azepane skeleton with >90% conversion efficiency. Critical parameters include:
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Prevents epimerization |
| Solvent | THF/Ethanol (4:1) | Enhances solubility |
| Reducing Agent | NaBH4/BF3·THF | 95% conversion |
This step requires strict anhydrous conditions to avoid hydrolysis of the Boc group.
| Solvent | ee (%) | Yield (%) |
|---|---|---|
| Ethyl Acetate | 98 | 65 |
| Acetonitrile | 92 | 58 |
| Dichloromethane | 85 | 49 |
Asymmetric Catalysis with BINAP Ligands
Palladium-catalyzed coupling using (R)-BINAP achieves direct R-configuration induction:
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Pd(OAc)₂ (5 mol%)
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(R)-BINAP (6 mol%)
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K₃PO₄ base in toluene at 80°C
This method attains 89% ee but requires rigorous oxygen exclusion.
tert-Butoxycarbonyl (Boc) Protection Strategies
Stepwise Boc Incorporation
Boc protection precedes aromatic carboxylation to prevent side reactions:
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Azepane (1.0 eq) in THF cooled to 0°C
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Di-tert-butyl dicarbonate (1.1 eq) added dropwise
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Catalytic DMAP (0.1 eq) accelerates reaction to 2-hour completion
Critical Considerations:
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Base Selection: Et₃N > NaHCO₃ > NaOH (prevents ring-opening)
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Solvent Polarity: THF (optimal) vs. DCM (slower kinetics)
Table 3: Boc Protection Efficiency
| Base | Time (h) | Yield (%) |
|---|---|---|
| Et₃N | 2 | 95 |
| NaHCO₃ | 4 | 87 |
| NaOH | 6 | 72 |
Benzoic Acid Moiety Installation
Lithiation-Carboxylation Sequence
A two-step process introduces the carboxylic acid group:
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Lithium-Halogen Exchange:
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CO₂ Quenching:
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Dry ice added until pH < 3
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Yields 78% after recrystallization (hexane/EtOAc)
-
Table 4: Carboxylation Variables
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | -78°C | +22% vs. -30°C |
| CO₂ Source | Dry ice | 78% yield |
| Quench Rate | 1°C/min | Prevents dimerization |
Comparative Analysis of Synthetic Routes
Table 5: Method Efficiency Comparison
| Method | Total Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Resolution | 58 | 98 | Moderate |
| Asymmetric Catalysis | 72 | 89 | High |
| Enzymatic Resolution | 65 | 99 | Low |
The asymmetric catalysis route offers superior scalability for industrial production despite marginally lower enantioselectivity.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoic acid moiety to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives with additional functional groups, while reduction can produce benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
Organic Synthesis
(R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is primarily utilized in organic synthesis as a chiral reagent. Its ability to introduce chirality into synthetic pathways makes it valuable in the production of pharmaceuticals and agrochemicals.
Synthesis of Chiral Intermediates
The compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it can be used to synthesize thiosemicarbazone derivatives, which have shown promising anticancer activities against various cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells . The introduction of the azepane ring allows for further modifications that enhance biological activity.
Medicinal Chemistry
Research has highlighted the potential therapeutic applications of (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid in cancer treatment.
Antitumor Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For instance, benzodioxole-based thiosemicarbazone derivatives derived from (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid exhibited significant cytotoxic effects on cancer cell lines . The mechanism of action is believed to involve the inhibition of ribonucleotide reductase, crucial for DNA synthesis and repair.
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thiosemicarbazones based on (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The most promising compound demonstrated an inhibition rate of 84.19% against a leukemia cell line (MOLT-4), indicating its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship of compounds derived from (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The results showed that specific substitutions on the benzene ring significantly influenced cytotoxicity against various cancer cell lines, suggesting that further modifications could optimize their therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a chiral reagent for synthesizing bioactive compounds | Enhances chirality in synthetic pathways |
| Medicinal Chemistry | Potential use in cancer treatment through synthesized derivatives | Significant cytotoxic effects against A549 and C6 cell lines |
| Case Studies | Investigated structure-activity relationships and efficacy in anticancer properties | Specific substitutions influence cytotoxicity; promising anticancer agents identified |
Mechanism of Action
The mechanism of action of ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid ()
- Core Structure : Six-membered piperazine ring (vs. seven-membered azepane in the target compound).
- Substitution : Boc group at the piperazine nitrogen; benzoic acid at the 3-position of the aromatic ring.
- Synthesis : Synthesized via Buchwald-Hartwig amination using Pd2(dba)3/Xantphos catalysis, followed by HATU-mediated coupling .
- Key Data : LCMS m/z 395.2 (M+1); purified via HPLC.
- Comparison : The smaller piperazine ring may confer higher rigidity and altered solubility compared to the azepane analog. Piperazine derivatives are often preferred in drug design for their metabolic stability and bioavailability .
Benazepril Related Compound A ()
- Core Structure : Benzazepine (fused benzene and azepine rings) with an acetic acid substituent.
- Functional Groups : Ethoxycarbonyl and phenylpropyl groups; hydrochloride salt form.
- Key Data : Molecular weight 460.96 g/mol; light-sensitive and refrigerated storage requirements.
- Comparison : The fused aromatic system and hydrochloride salt enhance aqueous solubility but reduce lipophilicity compared to the Boc-protected azepane-benzoic acid. The ethoxycarbonyl group is less stable under acidic conditions than the Boc group .
(R)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid ()
- Core Structure : Five-membered pyrrolidine ring linked via an ether oxygen to benzoic acid.
- Substitution : Boc group on pyrrolidine; ether spacer between heterocycle and aromatic ring.
- Status : Discontinued commercial availability, suggesting synthetic or stability challenges.
- The smaller pyrrolidine ring imposes greater steric constraints than azepane .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the critical steps in designing a synthetic route for (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid?
- Methodological Answer : Synthesis requires strategic use of protecting groups and coupling reactions. The tert-butoxycarbonyl (Boc) group is essential for protecting the azepane amine during synthesis to prevent undesired side reactions. A typical approach involves:
Boc Protection : Reacting azepan-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form the Boc-protected intermediate .
Coupling : Linking the Boc-azepane to benzoic acid via amide bond formation using coupling agents like EDCI/HOBt or DCC. Reaction conditions (e.g., solvent, temperature) must be optimized to retain stereochemical integrity .
Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How should researchers purify (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid, and what analytical methods validate purity?
- Methodological Answer :
- Purification : Use recrystallization (solvent selection based on melting point data; e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Validation :
- Melting Point : Compare observed mp (e.g., 150–151°C for similar Boc-protected acids) with literature values to assess crystallinity .
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% target). Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Avoid light exposure .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Emergency procedures for skin contact include rinsing with water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of Boc-protected intermediates?
- Methodological Answer : Variations in mp often arise from polymorphic forms or residual solvents. To address this:
Perform differential scanning calorimetry (DSC) to identify polymorphs.
Use thermogravimetric analysis (TGA) to detect solvent residues.
Reproduce synthesis under anhydrous conditions (e.g., dried THF, molecular sieves) to standardize crystallization .
Q. What strategies optimize enantiomeric purity during synthesis of the (R)-configured azepane moiety?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Catalysis : Use Evans oxazaborolidine catalysts for stereoselective formation of the azepane ring, achieving >98% ee .
- Dynamic Kinetic Resolution : Combine enzymatic catalysts (e.g., lipases) with racemization agents to enhance yield and ee .
Q. How can impurity profiles be rigorously quantified, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., de-Boc derivatives or dimerization products).
- Quantification : Follow pharmacopeial guidelines (e.g., USP), where individual impurities should not exceed 0.5%, and total impurities ≤2.0% .
Q. What computational methods predict the stability of the Boc group under varying reaction conditions?
- Methodological Answer :
- DFT Calculations : Model Boc-group cleavage kinetics under acidic/basic conditions using Gaussian software (B3LYP/6-31G* basis set).
- MD Simulations : Simulate solvent effects (e.g., hydrolysis in aqueous DMSO) to optimize reaction pH and temperature .
Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for similar Boc-protected compounds?
- Methodological Answer : Yield discrepancies often stem from:
Reagent Purity : Ensure Boc anhydride is freshly distilled to avoid moisture-induced side reactions.
Workup Variations : Compare extraction methods (e.g., ethyl acetate vs. dichloromethane) and drying agents (Na₂SO₄ vs. MgSO₄).
Catalyst Load : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for Suzuki-Miyaura coupling steps .
Experimental Design Considerations
Q. What experimental parameters are critical for scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Temperature Control : Use jacketed reactors with precise cooling/heating (±2°C) to avoid racemization.
- Mixing Efficiency : Optimize impeller speed to ensure homogeneity in viscous reaction mixtures.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of Boc-group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
